Cas no 22038-83-1 (1-Naphthalenemethanamine, a-ethyl-, (R)-)

1-Naphthalenemethanamine, a-ethyl-, (R)- structure
22038-83-1 structure
Product Name:1-Naphthalenemethanamine, a-ethyl-, (R)-
CAS No:22038-83-1
MF:C13H15N
MW:185.264903306961
CID:1406809
PubChem ID:14948204
Update Time:2025-07-17

1-Naphthalenemethanamine, a-ethyl-, (R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenemethanamine, a-ethyl-, (R)-
    • (1R)-1-(NAPHTHALEN-1-YL)PROPAN-1-AMINE
    • 1-Naphthalenemethanamine, α-ethyl-, (αR)-
    • 22038-83-1
    • AKOS017405273
    • (R)-1-(Naphthalen-1-yl)propan-1-amine
    • CS-0197028
    • G66499
    • BS-48151
    • (R)-1-(1-Naphthyl)propylamine
    • (1R)-1-naphthalen-1-ylpropan-1-amine
    • Inchi: 1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3/t13-/m1/s1
    • InChI Key: JJYPGFPZTOUPHN-CYBMUJFWSA-N
    • SMILES: [C@@H](C1=C2C(C=CC=C2)=CC=C1)(N)CC

Computed Properties

  • Exact Mass: 185.120449483g/mol
  • Monoisotopic Mass: 185.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

1-Naphthalenemethanamine, a-ethyl-, (R)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AY054-200mg
1-Naphthalenemethanamine, a-ethyl-, (R)-
22038-83-1 98%
200mg
2507.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AY054-50mg
1-Naphthalenemethanamine, a-ethyl-, (R)-
22038-83-1 98%
50mg
1003.0CNY 2021-07-14
eNovation Chemicals LLC
Y1229545-1g
(R)-1-(Naphthalen-1-yl)propan-1-amine
22038-83-1 95%
1g
$1000 2024-06-03
Aaron
AR01KM0U-100mg
(R)-1-(Naphthalen-1-yl)propan-1-amine
22038-83-1 98%
100mg
$292.00 2025-02-12
Aaron
AR01KM0U-250mg
(R)-1-(Naphthalen-1-yl)propan-1-amine
22038-83-1 98%
250mg
$438.00 2025-02-12
1PlusChem
1P01KLSI-100mg
(R)-1-(Naphthalen-1-yl)propan-1-amine
22038-83-1 98%
100mg
$255.00 2023-12-18
1PlusChem
1P01KLSI-250mg
(R)-1-(Naphthalen-1-yl)propan-1-amine
22038-83-1 98%
250mg
$380.00 2023-12-18
1PlusChem
1P01KLSI-1g
(R)-1-(Naphthalen-1-yl)propan-1-amine
22038-83-1 98%
1g
$978.00 2023-12-18
eNovation Chemicals LLC
Y1229545-1g
(R)-1-(naphthalen-1-yl)propan-1-amine
22038-83-1 95%
1g
$1080 2025-02-25
eNovation Chemicals LLC
Y1229545-1g
(R)-1-(naphthalen-1-yl)propan-1-amine
22038-83-1 95%
1g
$1080 2025-03-01

Additional information on 1-Naphthalenemethanamine, a-ethyl-, (R)-

Introduction to 1-Naphthalenemethanamine, a-ethyl-, (R)- (CAS No: 22038-83-1)

1-Naphthalenemethanamine, a-ethyl-, (R)-, identified by the Chemical Abstracts Service Number (CAS No) 22038-83-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This enantiomerically pure amine derivative of naphthalene has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's stereochemistry, specifically the (R) configuration, plays a crucial role in its interaction with biological targets, making it a subject of intense study in drug development.

The molecular structure of 1-Naphthalenemethanamine, a-ethyl-, (R)- consists of a naphthalene core substituted with an ethyl group and an amine functional group at the α-position. This configuration imparts specific electronic and steric properties that influence its reactivity and biological activity. The (R) configuration, denoted using the Cahn-Ingold-Prelog system, indicates the spatial arrangement of substituents around the chiral center, which is critical for understanding its pharmacological behavior.

In recent years, there has been a growing interest in chiral auxiliaries and catalysts that can selectively produce enantiomerically pure compounds. 1-Naphthalenemethanamine, a-ethyl-, (R)- serves as an excellent example of how stereochemistry can be leveraged to develop novel therapeutic agents. Its synthesis typically involves asymmetric hydrogenation or resolution techniques, which are pivotal in achieving high enantiomeric purity. These methods not only highlight the advancements in synthetic organic chemistry but also underscore the importance of chirality in drug design.

One of the most compelling aspects of 1-Naphthalenemethanamine, a-ethyl-, (R)- is its potential application in the development of bioactive molecules. The naphthalene scaffold is a common motif in many pharmaceuticals due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. The ethyl and amine substituents further enhance its versatility, allowing for modifications that can fine-tune its pharmacological properties.

Recent studies have explored the use of 1-Naphthalenemethanamine, a-ethyl-, (R)- as a building block for more complex molecules. For instance, researchers have investigated its incorporation into peptidomimetics and kinase inhibitors. These studies demonstrate how the compound's unique structure can be exploited to design drugs with improved efficacy and reduced side effects. The (R) configuration, in particular, has been shown to enhance binding affinity and selectivity towards certain enzymes and receptors.

The pharmaceutical industry has always been at the forefront of utilizing advanced chemical entities like 1-Naphthalenemethanamine, a-ethyl-, (R)-. Its enantiopure nature makes it an attractive candidate for preclinical and clinical trials. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced therapeutic potential. This approach not only accelerates drug discovery but also ensures that compounds entering clinical trials are optimized for safety and efficacy.

In addition to its pharmaceutical applications, 1-Naphthalenemethanamine, a-ethyl-, (R)- has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in functional materials. These applications highlight the compound's versatility beyond traditional medicinal chemistry contexts.

The synthesis of 1-Naphthalenemethanamine, a-ethyl-, (R)- also presents challenges that drive innovation in synthetic methodologies. Achieving high yields and purity while maintaining enantiopurity requires sophisticated techniques such as chiral resolution or asymmetric synthesis. Advances in these areas not only benefit the production of this specific compound but also contribute to broader developments in synthetic chemistry.

As research continues to uncover new applications for 1-Naphthalenemethanamine, a-ethyl-, (R)-, it is clear that this compound will remain a cornerstone in both academic and industrial settings. Its unique properties make it an invaluable tool for chemists and pharmacologists alike, driving progress across multiple disciplines. The ongoing exploration of its derivatives and applications underscores its significance in modern chemical research.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen